2-(2-Bromoethyl)oxirane

Descripción general

Descripción

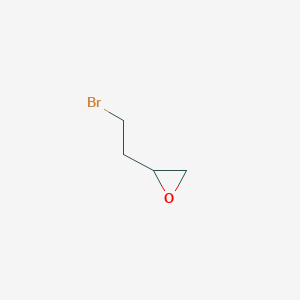

2-(2-Bromoethyl)oxirane, also known as 4-bromo-1,2-epoxybutane, is an organic compound with the molecular formula C4H7BrO. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethyl)oxirane can be synthesized through the reaction of 4-bromo-1-butene with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The reaction mixture is stirred for 24 hours, during which a white precipitate forms. The phases are then separated using sodium hydroxide solution .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of bromobutane with tert-butanol peroxide. The reaction is carried out at an appropriate temperature to generate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromoethyl)oxirane undergoes various types of chemical reactions, including:

Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of different products depending on the reaction conditions.

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

Basic Conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.

Major Products:

Under Acidic Conditions: The major products are typically alcohols or ethers, depending on the nucleophile used.

Under Basic Conditions: The products are often diols or other substituted compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Bromoethyl)oxirane serves as a bifunctional chiral building block in organic synthesis. Its two electrophilic centers enable the formation of complex organic molecules through various reactions:

- Ring-Opening Reactions : This compound can undergo nucleophilic ring-opening reactions, leading to diverse products depending on the nucleophile used. For example, reactions under acidic or basic conditions yield alcohols or diols, respectively.

| Reaction Type | Major Products | Conditions |

|---|---|---|

| Ring-Opening | Alcohols/Ethers | Acidic |

| Diols | Basic |

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the synthesis of bioactive compounds. Notably:

- Dopamine D3 Receptor Antagonists : A study demonstrated that this compound was used to N-alkylate piperazine derivatives, resulting in compounds with high selectivity for dopamine D3 receptors. The regioselective opening of the epoxide led to further functionalization and potential therapeutic applications against cocaine addiction .

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme mechanisms. Its reactivity allows it to be used as a reagent for probing biological systems.

Case Study 1: Synthesis of Bioactive Compounds

A research study highlighted the use of this compound in synthesizing novel dopamine receptor antagonists. The compound was N-alkylated with the epoxide yielding derivatives that exhibited significant binding affinity and selectivity towards the D3 receptor . This illustrates its potential in developing therapeutic agents for neurological disorders.

Case Study 2: Polymer Chemistry

In polymer chemistry, this compound has been investigated for its role as a monomer in producing polymers with specific properties. The compound's ability to undergo polymerization reactions makes it valuable for creating materials with tailored functionalities.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromoethyl)oxirane involves its reactivity as an epoxide. The compound can undergo nucleophilic attack, leading to the opening of the epoxide ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used .

Comparación Con Compuestos Similares

Epichlorohydrin: Similar to 2-(2-Bromoethyl)oxirane, epichlorohydrin is an epoxide with a halogen substituent. it contains a chlorine atom instead of a bromine atom.

Epifluorohydrin: This compound is another halogenated epoxide, but it contains a fluorine atom.

Glycidol: Glycidol is an epoxide with a hydroxyl group, making it more hydrophilic compared to this compound.

Uniqueness: this compound is unique due to its bromine substituent, which imparts different reactivity and selectivity compared to other halogenated epoxides. The presence of the bromine atom makes it more reactive in substitution reactions, providing access to a wider range of chemical transformations .

Actividad Biológica

2-(2-Bromoethyl)oxirane, also known as bromoethyl epoxide, is a halogenated epoxide that has garnered attention for its potential biological activities. This compound is characterized by its epoxide functional group, which is known for its high reactivity due to the strain in the three-membered ring structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C4H7BrO

- Molecular Weight : 151.00 g/mol

- IUPAC Name : this compound

- CAS Number : 100414

The biological activity of this compound primarily stems from its ability to react with nucleophiles, leading to the formation of various products. The epoxide ring can undergo nucleophilic attack, resulting in ring-opening reactions that yield different functional groups. This property makes it a useful intermediate in organic synthesis and a potential candidate for drug development.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. It has been studied for its ability to induce apoptosis in cancer cells through the formation of DNA adducts, which interfere with DNA replication and transcription. In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Interaction with Biomolecules

The compound has been shown to interact with various biomolecules, including proteins and nucleic acids. Its electrophilic nature allows it to form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity is crucial for understanding its mechanism in biological systems and its implications in drug design .

Case Studies

- Dopamine D3 Receptor Antagonism : In a study focused on dopamine D3 receptor antagonists, this compound was utilized as a precursor to synthesize novel compounds that exhibited high affinity for the D3 receptor. These derivatives showed promise in treating conditions like addiction and schizophrenia by modulating dopaminergic signaling pathways .

- Toxicological Studies : Toxicological assessments have highlighted the mutagenic potential of this compound. Exposure studies have indicated that it can cause chromosomal aberrations and other genetic damage in mammalian cells, raising concerns regarding its safety profile .

Toxicity and Safety Concerns

While this compound shows promise in therapeutic applications, its toxicity cannot be overlooked. Studies have reported that it may induce significant adverse effects, including:

- Mutagenicity: Induces mutations in bacterial and mammalian cell assays.

- Reproductive toxicity: Potentially harmful effects on reproductive health have been noted.

- Carcinogenicity: Long-term exposure raises concerns about cancer risk due to DNA damage .

Comparative Analysis

| Property | This compound | Other Epoxides |

|---|---|---|

| Molecular Weight | 151.00 g/mol | Varies (typically higher) |

| Antitumor Activity | Yes | Varies |

| Nucleophilic Reactivity | High | Moderate to High |

| Toxicity | Moderate | Varies |

Propiedades

IUPAC Name |

2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313624 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-42-8 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocirane, (2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13287-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.